molecular formula C9H16N2O B13244218 3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol

3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol

Cat. No.: B13244218
M. Wt: 168.24 g/mol
InChI Key: OBNMQHXUFLPTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules with pharmaceutical relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol typically involves the reaction of 3-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 3-methyl-1H-pyrazole and 2-bromo-3-methylbutane in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol is a complex organic compound that has garnered attention for its potential biological activities. Characterized by a butanol backbone and a pyrazole moiety, this compound exhibits unique chemical properties that could be harnessed in various therapeutic applications. This article explores its biological activity, including antioxidant and anticancer properties, and discusses relevant case studies and research findings.

The molecular formula of this compound is C8H14N2OC_8H_{14}N_2O, with a molecular weight of 154.21 g/mol. Its structure allows for various interactions and reactivity patterns, making it a versatile compound in organic synthesis.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits notable antioxidant properties . The mechanism of action may involve stabilizing free radicals, which helps protect cells from oxidative stress and damage. This property is crucial in preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders.

Anticancer Effects

Research indicates that this compound may also possess anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, showing potential in inhibiting cell proliferation. For example, compounds structurally similar to this compound have shown significant cytotoxic effects on HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound has been studied for its role in modulating oxidative stress pathways, potentially influencing enzymes involved in these processes.
  • Receptor Interaction : Investigations into its interaction with cellular receptors are ongoing, aiming to elucidate its therapeutic potential further.

Study on Antioxidant Activity

A study assessed the antioxidant capacity of several pyrazole derivatives, including this compound. The results indicated that the compound effectively scavenged free radicals, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls .

Study on Anticancer Activity

In another study focusing on anticancer properties, derivatives similar to this compound were tested against multiple cancer cell lines. The findings revealed that these compounds inhibited tumor growth significantly more than standard chemotherapeutics like acarbose, suggesting their potential as lead compounds in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureAntioxidant ActivityAnticancer Activity
3-Methyl-1-(1H-pyrazol-4-yl)butan-1-olStructureModerateHigh
5-Hydroxy-1-methylpyrazoleStructureLowModerate
3-Methyl-1-(trifluoromethyl)-1H-pyrazoleStructureHighLow

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-methyl-4-(1-methylpyrazol-3-yl)butan-2-ol

InChI

InChI=1S/C9H16N2O/c1-7(8(2)12)6-9-4-5-11(3)10-9/h4-5,7-8,12H,6H2,1-3H3

InChI Key

OBNMQHXUFLPTQY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN(C=C1)C)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.